molecular formula C12H17NO2 B8467990 N-(4-methylphenyl)valine CAS No. 64823-69-4

N-(4-methylphenyl)valine

Cat. No.: B8467990
CAS No.: 64823-69-4
M. Wt: 207.27 g/mol
InChI Key: AJWAECPVBMQFSX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)valine is a valine derivative where the amino group of the L-valine backbone is substituted with a 4-methylphenyl moiety.

Biological activities of this compound can be hypothesized based on similar compounds. For instance, valine derivatives with aromatic substituents exhibit antimicrobial, antioxidant, and antitumor properties, depending on the appended functional groups .

Properties

CAS No.

64823-69-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-3-methyl-2-(4-methylanilino)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)11(12(14)15)13-10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

AJWAECPVBMQFSX-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(C(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Substituent Effects on Activity

The biological and physicochemical properties of N-(4-methylphenyl)valine can be contextualized by comparing it to compounds with modified aryl groups or scaffolds:

Compound Class Substituent/Scaffold Key Biological Activity Mechanism/Findings Reference
This compound 4-methylphenyl on valine Hypothetical: Antitumor Likely influenced by hydrophobicity
L-Valine analogs () 4-bromophenylsulfonyl Antimicrobial, Antioxidant Low cytotoxicity, potent ROS scavenging
Thiazolidinones () 4-methylphenyl on thiazolidinone Antitumor (769-P cells) G1 cell cycle arrest, apoptosis induction
Imidazole-imines () 4-chloro/bromophenyl Structural stability Crystal packing via C–H⋯X/π–π interactions
Methoxybenzoyl-valine () 4-methoxybenzoyl Safety data Requires inhalation precautions

Key Observations:

  • Halogen Effects: Bromo/chloro substituents in imidazole-imines stabilize crystal lattices via weak interactions, whereas methyl groups may reduce intermolecular polarity, affecting solubility .

Physicochemical and Crystallographic Properties

demonstrates that halophenyl-substituted imidazole-imines adopt triclinic crystal systems with Z’=2, stabilized by C–H⋯N/X and π–π interactions.

Parameter 4-Chlorophenyl Imidazole-imine (1) 4-Bromophenyl Imidazole-imine (2) Hypothetical this compound
Unit Cell (Å) a=7.9767, b=10.9517, c=16.6753 a=8.0720, b=10.9334, c=16.8433 Likely larger due to methyl bulk
Dihedral Angle (°) ~56 ~56 Variable based on substituent
Dominant Interactions C–H⋯N, C–H⋯Cl C–H⋯N, C–H⋯Br C–H⋯O (carboxylate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.